

Physical properties of beta-(2-furyl)acrolein

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Compound of Interest

Compound Name: *2-Furanacrolein*

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An In-Depth Technical Guide to the Physical Properties of β -(2-Furyl)acrolein

Abstract

β -(2-Furyl)acrolein, a heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of complex organic molecules and finds applications in the flavor and fragrance industry.^{[1][2]} Its utility is intrinsically linked to its distinct physical and chemical properties. This guide provides a comprehensive technical overview of these characteristics for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, detailed spectroscopic signatures for identification and characterization, and its stability profile. Furthermore, this document outlines standardized, field-proven protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure accuracy and reproducibility.

Molecular Identity and Structure

β -(2-Furyl)acrolein, systematically named 3-(furan-2-yl)prop-2-enal, is an organic compound featuring a furan ring conjugated with an unsaturated aldehyde.^[3] This conjugated system is the primary determinant of its chemical reactivity and spectroscopic properties.

Structure of β -(2-Furyl)acrolein

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |
|-------------------|--|---|
| IUPAC Name | 3-(furan-2-yl)prop-2-enal | [3] |
| CAS Number | 623-30-3 | [3] [4] |
| Molecular Formula | C ₇ H ₆ O ₂ | [4] [5] |
| Molecular Weight | 122.12 g/mol | [1] [3] [5] |
| Canonical SMILES | C1=CO(C(=C1)C=CC=O | [1] [3] |
| InChI Key | VZIRCHXYMBFNFD- UHFFFAOYSA-N | [3] |

| Synonyms | **2-Furanacrolein**, 3-(α -Furyl)propenal, Furfurylideneacetaldehyde |[\[2\]](#)[\[4\]](#)[\[5\]](#) |

Core Physicochemical Properties

The physical state and solubility of β -(2-furyl)acrolein dictate its handling, formulation, and reaction conditions. These properties are summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |
|------------------|---|------------|-----------|
| Appearance | White, yellow, or light brown crystalline powder/needles. | Ambient | [2][3][6] |
| Odor | Cinnamon-like, spicy, green, woody. | Ambient | [3][4][6] |
| Melting Point | 48 - 55 °C (118 - 131 °F) | 760 mmHg | [4][5] |
| Boiling Point | 135 °C (275 °F) | at 14 mmHg | [3][5] |
| | 143 °C (289 °F) | at 37 mmHg | [4] |
| Flash Point | ~99 °C (210 °F) | Closed Cup | [4] |
| Water Solubility | Insoluble (<1 mg/mL at 20 °C) | Ambient | [3][5][6] |

| Solvent Solubility | Soluble in alcohol, ethanol; Sparingly soluble in Chloroform, Ethyl Acetate, Methanol. | Ambient | [1][6][7] |

The observed range in melting point (48-55 °C) may be attributed to the presence of cis/trans isomers or varying levels of purity.[4] The compound is generally encountered as the more stable trans-isomer. Its boiling point is pressure-dependent, a critical consideration for purification by distillation.[4][5] Being practically insoluble in water but soluble in common organic solvents like ethanol allows for its straightforward extraction and use in non-aqueous reaction media.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of β -(2-furyl)acrolein.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π -conjugated system, encompassing the furan ring and the α,β -unsaturated aldehyde, gives rise to strong absorption in the UV region. Two primary electronic transitions are expected:

- $\pi \rightarrow \pi^*$ Transition: A high-intensity absorption band corresponding to the excitation of an electron from a π bonding orbital to a π^* antibonding orbital. For conjugated systems like this, the λ_{max} is typically above 200 nm.[8]
- $n \rightarrow \pi^*$ Transition: A lower-intensity absorption band at a longer wavelength, resulting from the excitation of a non-bonding electron (from the carbonyl oxygen) to a π^* antibonding orbital. This transition is characteristic of molecules containing a carbonyl group.[8]

The exact λ_{max} is solvent-dependent, but the presence of these characteristic absorptions provides definitive evidence of the conjugated carbonyl system.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint based on vibrational frequencies of functional groups. For β -(2-furyl)acrolein, the following characteristic absorption bands are diagnostic:

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Type | Significance |
|-----------------------------------|------------------|----------------|--|
| ~3100-3150 | C-H (furan) | Stretch | Indicates the furan ring protons. |
| ~2720, ~2820 | C-H (aldehyde) | Stretch | A pair of bands characteristic of an aldehyde C-H bond (Fermi doublet). [9] |
| ~1660-1685 | C=O (carbonyl) | Stretch | The conjugated nature of the aldehyde shifts this peak to a lower frequency than a saturated aldehyde. [9] |
| ~1620-1640 | C=C (alkene) | Stretch | Confirms the presence of the carbon-carbon double bond. |
| ~1500-1580 | C=C (furan ring) | Stretch | Aromatic ring stretching vibrations. |

| ~1000-1250 | C-O-C (furan) | Stretch | Characteristic of the ether linkage within the furan ring.
|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic proton (CHO) is expected to appear far downfield (δ 9.5-9.7 ppm) as a doublet. The vinylic protons (C=CH-CH=O) will appear as doublets of doublets in the δ 6.0-7.5 ppm region, with coupling constants revealing their cis/trans geometry. The three protons on the furan ring will exhibit characteristic shifts and couplings in the aromatic region (δ 6.5-7.8 ppm). [10]

- ^{13}C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The carbonyl carbon is the most deshielded, appearing around δ 190-195 ppm. The carbons of the furan ring and the double bond will resonate in the δ 110-155 ppm range.

Stability and Reactivity Profile

Understanding the stability of β -(2-furyl)acrolein is crucial for its safe handling, storage, and application in synthesis.

- Chemical Stability: As an aldehyde with α,β -unsaturation, it is susceptible to exothermic self-condensation or polymerization reactions, which can be catalyzed by acids.[3][5]
- Sensitivity: The compound is sensitive to air and light.[4][5][7] Atmospheric oxygen can cause autoxidation, first to peroxy acids and ultimately to the corresponding carboxylic acid (β -(2-furyl)acrylic acid).[5] This process is often autocatalytic and activated by light.[5]
- Incompatibilities: It may react exothermically with strong reducing agents, azo compounds, dithiocarbamates, and nitrides.[5]
- Storage Recommendations: To maintain its integrity, β -(2-furyl)acrolein should be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place, protected from light. [4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Standardized Experimental Protocols

The following protocols describe standardized methods for verifying the physical properties of β -(2-furyl)acrolein.

Melting Point Determination (Capillary Method)

This protocol provides a reliable means to assess the purity of a solid sample. A sharp melting range (typically < 2 °C) indicates high purity.

Methodology:

- Sample Preparation: Ensure the crystalline sample of β -(2-furyl)acrolein is completely dry. Finely crush a small amount of the solid into a powder.

- Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).
- Heating: If the approximate melting point is known (~50 °C), rapidly heat the apparatus to about 30 °C. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Workflow for Melting Point Determination

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-grade solvent in which β -(2-furyl)acrolein is soluble and that does not absorb in the region of interest (e.g., ethanol, cyclohexane).
- Sample Preparation: Prepare a dilute solution (e.g., 10^{-4} to 10^{-5} M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
- Analysis: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.
- Data Interpretation: Identify the wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

- Analysis: Place the pellet in the sample holder of the IR spectrometer. Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .
- Data Interpretation: Identify the key functional group frequencies as outlined in Table 3.

¹H NMR Spectroscopy

- Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl_3 , Acetone- d_6).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the solution is homogeneous.
- Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Data Interpretation: Analyze the chemical shifts, integration (proton count), and multiplicity (splitting patterns) to confirm the structure.

Applications in Research and Development

The physical properties of β -(2-furyl)acrolein are directly relevant to its applications. Its distinct spicy, cinnamon-like odor makes it a component in the flavor and fragrance industry.^[6] More significantly, its conjugated structure and reactive aldehyde group make it a versatile building block in organic synthesis.^[1] It can participate in various reactions, including Michael additions and cyclizations, to form more complex heterocyclic structures that are scaffolds for pharmaceuticals and specialty materials.^{[2][7]} Its stability and solubility characteristics are paramount for designing and optimizing these synthetic transformations.

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